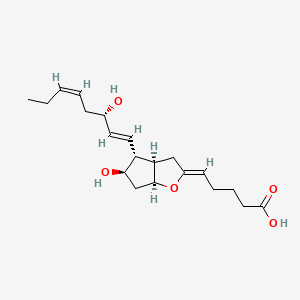

prostaglandin I3

Description

Structure

3D Structure

Properties

CAS No. |

68794-57-0 |

|---|---|

Molecular Formula |

C20H30O5 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |

InChI |

InChI=1S/C20H30O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h3-4,8,10-11,14,16-19,21-22H,2,5-7,9,12-13H2,1H3,(H,23,24)/b4-3-,11-10+,15-8-/t14-,16+,17+,18+,19-/m0/s1 |

InChI Key |

NCYSTSFUYSFMEO-OBLTVXDOSA-N |

SMILES |

CCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/O2)O)O |

Canonical SMILES |

CCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O |

Synonyms |

PGI3 prostaglandin I3 |

Origin of Product |

United States |

Prostaglandin I3 Biosynthesis and Metabolic Dynamics

Precursor Substrate Utilization: Eicosapentaenoic Acid (EPA)

The journey of Prostaglandin (B15479496) I3 (PGI3) biosynthesis begins with its precursor, eicosapentaenoic acid (EPA). ontosight.aiwikipedia.org EPA is a 20-carbon omega-3 polyunsaturated fatty acid that is primarily obtained from dietary sources such as oily fish and fish oil supplements. nih.gov Within the body, EPA is incorporated into the phospholipid membranes of cells. tandfonline.com When cells are activated by various stimuli, phospholipase enzymes release EPA from these membrane stores, making it available for conversion into eicosanoids, including PGI3. frontierspartnerships.org This initial step is rate-limiting for the synthesis of prostaglandins (B1171923). ahajournals.org The presence of EPA in cellular lipids is a prerequisite for the production of trienoic prostanoids like PGI3, distinguishing them from the dienoic prostanoids derived from arachidonic acid (AA). nih.gov

Enzymatic Pathways in Prostaglandin I3 Synthesis

The conversion of EPA to PGI3 is a multi-step process orchestrated by specific enzymes. This pathway mirrors the synthesis of other prostaglandins, with key enzymes catalyzing distinct reactions.

Role of Cyclooxygenase (COX) Isoforms (COX-1 and COX-2)

Once released, EPA is acted upon by cyclooxygenase (COX) enzymes. caymanchem.comtrc-p.nl There are two primary isoforms of this enzyme, COX-1 and COX-2, both of which can metabolize EPA. trc-p.nlfrontiersin.org These enzymes catalyze the conversion of EPA into an unstable intermediate, prostaglandin H3 (PGH3). ontosight.aifrontiersin.org COX-1 is constitutively expressed in most tissues and is involved in physiological "housekeeping" functions. trc-p.nlfrontiersin.org In contrast, COX-2 is typically induced by inflammatory stimuli, cytokines, and growth factors. trc-p.nl Both COX-1 and COX-2 can convert EPA to PGH3, which then serves as the substrate for the next enzyme in the pathway. frontiersin.orgmdpi.com

Specificity of Prostacyclin Synthase

The final step in PGI3 synthesis is the isomerization of PGH3, a reaction catalyzed by the enzyme prostacyclin synthase. ontosight.aicaymanchem.com This enzyme specifically converts the endoperoxide intermediate PGH3 into PGI3. wikipedia.org Prostacyclin synthase is abundantly expressed in vascular endothelial cells. jst.go.jp Studies have shown that prostacyclin synthase can utilize PGH3 as a substrate to form PGI3, in a manner analogous to its conversion of PGH2 to PGI2. nih.govresearchgate.net The structure of prostacyclin synthase facilitates this specific isomerization reaction. nih.gov

Competitive Metabolism with Arachidonic Acid (AA) and its Implications

Eicosapentaenoic acid (EPA) and arachidonic acid (AA), an omega-6 fatty acid, are both substrates for the same cyclooxygenase (COX) enzymes. tandfonline.comresearchgate.net This sets the stage for competitive metabolism, where the two fatty acids vie for access to the active sites of COX-1 and COX-2. wikipedia.org When EPA levels are elevated, it can competitively inhibit the conversion of AA into its respective eicosanoid products, such as prostaglandin I2 (PGI2) and thromboxane (B8750289) A2. ahajournals.orgresearchgate.net

This competition has significant physiological implications. The prostaglandins and thromboxanes derived from AA are generally more potent mediators of inflammation and platelet aggregation than those derived from EPA. lumenlearning.com For instance, the product of AA metabolism, thromboxane A2, is a powerful platelet aggregator and vasoconstrictor, while thromboxane A3, derived from EPA, is largely inactive in this regard. researchgate.net

Interestingly, studies in cultured human endothelial cells have shown that while EPA can decrease the production of PGI2 from AA, AA can markedly increase the production of PGI3 from EPA. nih.gov This suggests a complex interaction where the presence of both fatty acids can lead to substantial PGI3 formation. nih.gov The ratio of EPA to AA in cell membranes can therefore influence the balance of pro-inflammatory and less inflammatory eicosanoids produced. tandfonline.com

In Vivo Formation and Endogenous Production of this compound

The formation of this compound (PGI3) is not limited to laboratory settings; it occurs naturally within living organisms, a process known as in vivo formation. The first direct evidence of PGI3 production in humans came from studies on individuals who supplemented their diets with fish oil rich in eicosapentaenoic acid (EPA). nih.gov Researchers detected the major urinary metabolite of PGI3 in subjects who consumed either cod liver oil or mackerel. nih.gov

Further studies have corroborated these findings. For instance, long-term dietary supplementation with tuna fish oil in marmoset monkeys led to the formation of a PGI3 metabolite in their urine, providing the first experimental animal evidence for in vivo PGI3 synthesis. nih.gov The amount of PGI3 produced can be significant, with urinary metabolite levels reaching up to 50% of the levels of the corresponding PGI2 metabolite. cloudfront.net This endogenous production highlights the physiological relevance of the PGI3 pathway when EPA is available through diet. nih.govcloudfront.net

Metabolic Degradation Pathways of this compound

Like other prostaglandins, this compound (PGI3) has a very short half-life in the body and is rapidly broken down into inactive metabolites. caymanchem.com The initial step in its degradation is non-enzymatic hydrolysis to Δ17-6-keto-prostaglandin F1α. caymanchem.com

This is followed by further enzymatic degradation. A key enzyme in the breakdown of prostaglandins is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts the 15-hydroxyl group to a 15-keto group. nii.ac.jpglowm.com This is followed by the reduction of the double bond at C13-14. glowm.com Subsequent beta-oxidation and omega-oxidation steps further break down the molecule into smaller, more water-soluble compounds that can be excreted in the urine. glowm.comedpsciences.org The measurement of these urinary metabolites, such as 2,3-dinor-6-keto-PGF1α and its Δ17-version for PGI3, serves as a reliable index of the body's total production of these prostaglandins. nih.govglowm.com

Prostaglandin I3 in Biological Systems: Functional Characterization

Modulation of Vascular Homeostasis

Prostaglandin (B15479496) I3, a member of the prostanoid family of lipids, is a key regulator of the cardiovascular system. It is synthesized from the omega-3 fatty acid, eicosapentaenoic acid (EPA), and is recognized as a potent bioactive lipid that helps maintain the delicate balance required for vascular health. caymanchem.comnih.gov Its primary functions in this domain are to induce the relaxation of blood vessels and to control the aggregation of platelets.

Mechanisms of Vasodilation

Prostaglandin I3 is a powerful, locally-acting vasodilator, meaning it widens blood vessels, which in turn increases blood flow and decreases blood pressure. caymanchem.comwikipedia.orgbritannica.com The vascular activity of PGI3 has been found to be equivalent to that of the more extensively studied Prostaglandin I2 (PGI2), which is derived from the omega-6 fatty acid arachidonic acid. caymanchem.com

The mechanism of vasodilation for these prostacyclins involves a cascade of molecular signaling events. PGI3 is believed to exert its effects by binding to specific prostacyclin receptors (IP receptors), which are G-protein coupled receptors located on the surface of vascular smooth muscle cells. wikipedia.orgnih.gov This binding action activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org An elevation in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates and inhibits myosin light chain kinase, an enzyme crucial for muscle contraction. wikipedia.org The inhibition of this kinase results in the relaxation of the smooth muscle cells in the vessel walls, leading to vasodilation. wikipedia.org

Regulation of Platelet Aggregation

In addition to its vasodilatory properties, this compound is a potent inhibitor of platelet aggregation, the process by which platelets clump together to form a blood clot. caymanchem.comwikipedia.org This function is critical for preventing unnecessary clot formation (thrombosis). wikipedia.org

Research has demonstrated that on human platelets, PGI3 is as effective an inhibitor of platelet aggregation as PGI2. researchgate.netnih.gov The mechanism of action is similar to that of vasodilation, occurring via the IP receptor on platelets. nih.gov When PGI3 binds to these receptors, it stimulates adenylyl cyclase to increase intracellular cAMP levels. researchgate.net Elevated cAMP within platelets inhibits their activation, thereby preventing them from aggregating and adhering to the vessel wall. wikipedia.orgresearchgate.net This action directly counteracts the effects of pro-aggregatory agents like thromboxane (B8750289) A2. wikipedia.org

| Feature | This compound (PGI3) | Prostaglandin I2 (PGI2) |

| Precursor | Eicosapentaenoic Acid (EPA) (Omega-3) | Arachidonic Acid (AA) (Omega-6) |

| Vasodilation | Potent vasodilator | Potent vasodilator |

| Platelet Aggregation | Potent inhibitor | Potent inhibitor |

| Potency (Human) | Equivalent to PGI2 researchgate.netnih.gov | Reference standard |

| Primary Mechanism | Binds to IP receptor, increases cAMP nih.govwikipedia.org | Binds to IP receptor, increases cAMP nih.govwikipedia.org |

Role in Inflammatory Processes

Prostaglandins (B1171923) are key mediators of inflammation. The type of prostaglandin produced can significantly influence the nature and intensity of an inflammatory response. Prostaglandins derived from omega-3 fatty acids, such as PGI3, are generally associated with a less intense inflammatory response compared to their omega-6 counterparts.

Anti-inflammatory Actions Compared to Pro-inflammatory Mediators

The inflammatory response involves a complex interplay between pro-inflammatory and anti-inflammatory molecules. Prostaglandins such as Prostaglandin E2 (PGE2) and thromboxanes derived from arachidonic acid are potent pro-inflammatory mediators that increase blood flow and vascular permeability, facilitating the delivery of immune cells to sites of injury. ucsc.edu

In contrast, eicosanoids derived from EPA, including PGI3, are considered to be less pro-inflammatory. archivesofmedicalscience.com The dietary intake of EPA can shift the balance of prostanoid synthesis, leading to the production of PGI3 and Thromboxane A3 (TXA3) instead of the more potent pro-inflammatory PGI2 and Thromboxane A2 (TXA2). nih.gov This shift is considered beneficial as it helps to temper the inflammatory response. While PGI2 itself can have both pro- and anti-inflammatory effects, the pathway initiated by omega-3 fatty acids generally leads to a net reduction in inflammatory potential. archivesofmedicalscience.comnih.gov For instance, PGI2 has been shown to inhibit the production of certain pro-inflammatory cytokines, an action likely shared by PGI3. nih.gov

| Mediator | Precursor Fatty Acid | General Role in Inflammation |

| This compound (PGI3) | EPA (Omega-3) | Less pro-inflammatory archivesofmedicalscience.com |

| Prostaglandin I2 (PGI2) | AA (Omega-6) | Pro-inflammatory (vasodilation, edema), but also has anti-inflammatory roles ucsc.edunih.gov |

| Prostaglandin E2 (PGE2) | AA (Omega-6) | Potently pro-inflammatory ucsc.edu |

| Thromboxane A2 (TXA2) | AA (Omega-6) | Pro-inflammatory, pro-aggregatory wikipedia.org |

| Leukotriene B4 (LTB4) | AA (Omega-6) | Potent pro-inflammatory chemoattractant nih.gov |

| Leukotriene B5 (LTB5) | EPA (Omega-3) | Weakly pro-inflammatory, 10- to 100-fold less potent than LTB4 d-nb.info |

Modulation of Leukocyte Function

Leukocytes, or white blood cells, are central to the inflammatory response. Their migration to and infiltration of injured tissue is a hallmark of inflammation. britannica.com This process is tightly regulated by chemical signals, including certain eicosanoids.

Arachidonic acid-derived leukotriene B4 (LTB4) is a powerful chemoattractant that recruits neutrophils to the site of inflammation. nih.gov In contrast, leukotriene B5 (LTB5), which is also synthesized from EPA, is significantly less potent in this regard. d-nb.info The synthesis of prostacyclins from EPA has been shown to attenuate leukocyte-endothelium interactions, partly by enhancing the formation of anti-adhesive forces. d-nb.info Studies using prostaglandin inhibitors have demonstrated a significant decrease in leukocyte infiltration into injured tissues, suggesting that prostaglandins play a crucial role in this process. nih.gov While direct studies on PGI3 are limited, its origin from EPA suggests it contributes to a cellular environment that is less conducive to aggressive leukocyte recruitment and activation compared to an environment dominated by arachidonic acid metabolites. d-nb.info

Other Investigated Systemic and Cellular Responses (excluding specific disease contexts)

Beyond its well-defined roles in vascular homeostasis and inflammation, this compound is involved in other physiological processes. Prostaglandins as a class have diverse effects, including the regulation of smooth muscle contraction in the uterus and intestines, and the inhibition of gastric acid secretion. britannica.comogmagazine.org.au

General Cardiovascular System Dynamics

This compound (PGI3) is a member of the prostanoid family, synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA). caymanchem.com Its role in the cardiovascular system is primarily characterized by its potent vasodilatory and anti-platelet aggregation effects. caymanchem.commedchemexpress.com Scientific literature indicates that the vascular activity of PGI3 is equivalent to that of Prostaglandin I2 (PGI2), the analogue derived from the omega-6 fatty acid arachidonic acid. caymanchem.compsu.edu

The primary mechanism of action involves PGI3 acting as a potent inhibitor of platelet aggregation. nih.gov This function is critical in modulating blood fluidity and preventing thrombus formation. In studies on human platelets, PGI3 has been shown to be as effective as PGI2 in inhibiting ADP-induced platelet aggregation. nih.gov This suggests that diets rich in EPA, the precursor to PGI3, can shift the balance of prostanoids in favor of this anti-aggregatory compound, potentially contributing to a lower incidence of thrombotic events. sci-hub.senih.gov The formation of PGI3 in vivo in humans has been confirmed following dietary intake of fish oil rich in EPA. nih.gov

Table 1: Comparative Anti-Aggregatory Potency of Prostaglandins on Platelets This table compares the concentration of Prostaglandin I2 (PGI2) and this compound (PGI3) required to cause 50% inhibition of ADP-induced platelet aggregation (IC50). Data is presented for both human and rabbit platelets.

| Compound | Species | IC50 (nM) | Potency Comparison |

| Prostaglandin I2 (PGI2) | Human | Not specified, but used as baseline | - |

| This compound (PGI3) | Human | Equivalent to PGI2 | As effective as PGI2 nih.gov |

| Prostaglandin I2 (PGI2) | Rabbit | ~5.1 nM (inferred) | More potent than PGI3 |

| This compound (PGI3) | Rabbit | 10.2 ± 1.6 nM | Twofold less potent than PGI2 nih.gov |

Data sourced from a study comparing the anti-aggregatory effects of PGI2 and PGI3. nih.gov The study indicates pharmacological differences in the prostacyclin receptors between the two species.

Renal Physiological Modulation

The physiological role of prostaglandins in the kidney is crucial for maintaining hemodynamic stability and regulating salt and water balance. nih.govnih.gov While much of the foundational research has focused on Prostaglandin E2 (PGE2) and Prostaglandin I2 (PGI2), the functional equivalence of PGI3 and PGI2 suggests that PGI3 plays a similar modulatory role. caymanchem.comnih.gov

Vasodilatory prostaglandins are critical for maintaining renal blood flow (RBF) and glomerular filtration rate (GFR), particularly under conditions of decreased circulating volume or when vasoconstrictor hormones like angiotensin II and norepinephrine (B1679862) are elevated. nih.govoncotarget.com They achieve this by causing vasodilation of the afferent arteriole, the small artery that brings blood to the glomerulus. nih.gov This action serves as a vital compensatory mechanism to preserve kidney function. mhmedical.com Inhibition of prostaglandin synthesis can lead to a decrease in RBF and GFR, highlighting their importance in renal perfusion. nih.govnih.gov Given that PGI3 possesses vasodilatory properties equivalent to PGI2, it is understood to contribute to this protective mechanism. caymanchem.compsu.edu

Furthermore, renal prostaglandins are involved in the pressure-natriuresis response, which is the process of excreting more sodium in the urine in response to an increase in arterial pressure. ahajournals.org Studies have shown that inhibition of prostaglandin synthesis can blunt this response. ahajournals.org Prostaglandins also influence the renin-angiotensin-aldosterone system. nih.govnih.gov PGI2, for instance, stimulates renin secretion, which in turn influences aldosterone (B195564) levels and potassium secretion. nih.gov By extension, PGI3 is presumed to participate in these intricate regulatory pathways that control blood pressure and fluid homeostasis within the kidneys. nih.govnih.gov

Table 2: General Effects of Vasodilatory Prostaglandins (PGI2/PGE2) on Renal Parameters This table summarizes the principal modulatory effects of vasodilatory prostaglandins on key renal functions. Due to its functional equivalence, this compound is expected to exert similar effects.

| Renal Parameter | Effect of Vasodilatory Prostaglandins | Physiological Consequence |

| Renal Blood Flow (RBF) | Increase / Maintenance nih.gov | Preserves renal perfusion, especially during hypovolemia. nih.gov |

| Glomerular Filtration Rate (GFR) | Increase / Maintenance nih.gov | Sustains filtration function under vasoconstrictor influence. nih.gov |

| Afferent Arteriole Tone | Vasodilation nih.gov | Counters vasoconstriction to maintain blood flow to the glomerulus. nih.gov |

| Renin Secretion | Stimulation (by PGI2) nih.gov | Activates the renin-angiotensin-aldosterone system. nih.gov |

| Sodium (Na+) Excretion | Modulation ahajournals.orgccjm.org | Contributes to the pressure-natriuresis response. ahajournals.org |

| Water Excretion | Modulation ccjm.org | Influences water reabsorption and overall fluid balance. ccjm.org |

This table is based on the established roles of PGI2 and PGE2. nih.govnih.govahajournals.orgccjm.org

Cellular Proliferation and Differentiation Modulation (General Academic Principles)

Prostaglandins are potent lipid mediators that exert a wide range of effects on cellular functions, including proliferation and differentiation. mdpi.com4open-sciences.org These effects are highly context-dependent, varying with the specific prostaglandin, its concentration, the type of receptor it binds to, and the cell type involved. 4open-sciences.org The signaling pathways initiated by prostaglandins can either stimulate or inhibit cell growth and are implicated in both normal tissue homeostasis and pathological processes like carcinogenesis. 4open-sciences.orgnih.gov

While direct research on this compound's role in cell proliferation is less extensive than for other prostaglandins, valuable insights can be drawn from studies on its structural and functional analogues, PGI2 and other 3-series prostaglandins like PGE3. Prostaglandin I2 has been shown to inhibit DNA synthesis in cultured rabbit aortic smooth muscle cells. nih.gov This inhibitory action was found to be cell cycle-dependent, occurring specifically during the progression of the G1 phase, suggesting a role in preventing excessive cellular proliferation in the vasculature. nih.gov

Studies on 3-series prostaglandins derived from EPA, such as Prostaglandin E3 (PGE3), have demonstrated notable anti-proliferative effects. For example, in human lung cancer cells, exposure to EPA resulted in increased formation of PGE3, which in turn was shown to inhibit tumor cell proliferation. capes.gov.br Similarly, PGE3 is reported to be more effective than its 2-series counterpart, PGE2, at inhibiting the proliferation of certain cells, such as those in colonic epithelia. researchgate.net These findings suggest a general principle that omega-3-derived prostaglandins may act to temper cell growth, a mechanism that could contribute to the anti-inflammatory and cancer-preventative properties associated with omega-3 fatty acids. capes.gov.brwjgnet.com Given that PGI3 is a major 3-series prostanoid, it is plausible that it shares these anti-proliferative characteristics, acting as a modulator to control cell cycle progression and maintain tissue integrity. caymanchem.comnih.gov

Table 3: Observed Effects of Specific Prostaglandins on Cellular Proliferation This table provides examples of the modulatory effects of different prostaglandins on cell proliferation in various experimental models.

| Prostaglandin | Cell Type | Observed Effect |

| Prostaglandin I2 (PGI2) | Rabbit Aortic Smooth Muscle Cells | Inhibition of DNA synthesis (G1 phase arrest) nih.gov |

| Prostaglandin E3 (PGE3) | Human Lung Cancer A549 Cells | Inhibition of cell proliferation capes.gov.br |

| Prostaglandin E3 (PGE3) | Colonic Epithelial Cells | Inhibition of cell proliferation researchgate.net |

| Prostaglandin E2 (PGE2) | Various Cancer Cells | Can be pro-proliferative or inhibitory depending on concentration and receptor mdpi.comnih.gov |

The effects of prostaglandins on cell proliferation are complex and depend on the specific cellular context and signaling pathways activated. 4open-sciences.orgnih.gov

Receptor Pharmacology and Signal Transduction of Prostaglandin I3

Identification and Characterization of Prostanoid Receptors Mediating Prostaglandin (B15479496) I3 Effects

The actions of prostaglandins (B1171923) are determined by the specific type of G-protein-coupled receptor (GPCR) to which they bind. frontiersin.orgwikipedia.org There are ten known prostaglandin receptors, each named for the prostanoid to which they show the highest affinity. wikipedia.orgwikipedia.org

The primary receptor for prostacyclins, including PGI3, is the prostacyclin (IP) receptor. wikipedia.orgfrontiersin.orgwikipedia.org The IP receptor is a classic seven-transmembrane GPCR belonging to the Class A rhodopsin-like family. frontiersin.orgwikipedia.org Prostanoid receptors for series 2 prostaglandins, such as PGI2, generally also bind and respond to series 3 prostanoids like PGI3, although sometimes with different affinities. wikipedia.org

Binding of PGI3 to the IP receptor initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins. wikipedia.orgfrontiersin.org Specifically, the IP receptor couples predominantly to the stimulatory G-protein, Gs. frontiersin.orgreactome.org This interaction is the first step in a signaling cascade that mediates the majority of PGI3's physiological effects, particularly the inhibition of platelet aggregation and vasodilation. wikipedia.orgscbt.com Studies on human platelets have shown that PGI3 is as potent an inhibitor of platelet aggregation as PGI2, indicating an effective interaction with the human IP receptor. nih.gov

While PGI3's primary target is the IP receptor, the potential for cross-reactivity with other prostanoid receptors, such as the four subtypes of the prostaglandin E2 (PGE2) receptor (EP1, EP2, EP3, and EP4), is a key aspect of its pharmacology. nih.govnih.gov Such cross-reactivity is not uncommon among prostanoids, especially at higher concentrations. glowm.com Platelets, for instance, express not only the stimulatory IP and EP4 receptors but also the inhibitory EP3 receptor, creating a complex regulatory environment. nih.gov

The different EP receptor subtypes are coupled to distinct G-proteins and, therefore, different signaling pathways:

EP1 receptors couple to Gq proteins, which activate phospholipase C and lead to increased intracellular calcium. nih.govfrontiersin.org

EP2 and EP4 receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels, similar to the IP receptor. nih.govsigmaaldrich.com

EP3 receptors primarily couple to inhibitory Gi proteins, which decrease cAMP production. nih.govsigmaaldrich.com

Table 1: Prostanoid Receptor Subtypes and Their Primary Signaling Pathways

Downstream Signaling Pathways

The binding of PGI3 to its receptor(s) initiates intracellular signaling pathways that ultimately dictate the cellular response. The primary pathways involve the modulation of cyclic AMP and intracellular calcium concentrations.

The canonical signaling pathway for the IP receptor involves the activation of adenylyl cyclase via the Gs protein. frontiersin.orgscbt.com This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. wikipedia.orggenome.jp The subsequent rise in intracellular cAMP levels leads to the activation of protein kinase A (PKA). wikipedia.orgresearchgate.net PKA then phosphorylates various downstream targets, which in platelets, inhibits processes like granule secretion, adhesion, and aggregation. researchgate.net In vascular smooth muscle cells, this pathway leads to relaxation and vasodilation. wikipedia.orgnih.gov In some cells, the effects of cAMP can also be mediated by the Exchange protein directly activated by cAMP (Epac). nih.gov

Species-Specific Receptor Sensitivity and Agonist Potency

Research comparing the effects of PGI3 across different species has revealed pharmacological differences in prostacyclin receptors. nih.gov A key study investigated the anti-aggregatory effects of PGI2, PGI3, and the synthetic analogue iloprost (B1671730) on platelets from humans and rabbits. nih.gov

The findings indicated that while PGI3 was as potent as PGI2 in inhibiting ADP-induced aggregation in human platelets, its potency was significantly lower in rabbit platelets. nih.gov The concentration required to cause 50% inhibition (IC50) for PGI3 in rabbit platelets was approximately twofold higher than that for PGI2. nih.gov This difference in the rank order of agonist potency suggests structural or functional variations in the IP receptors between the two species. nih.gov These species-specific differences highlight the importance of considering the animal model when studying the pharmacology of PGI3. nih.govchemie-brunschwig.ch

Table 2: Comparative Anti-Aggregatory Potency (IC50) of Prostaglandins on Human and Rabbit Platelets

Comparative Eicosanoid Biochemistry: Prostaglandin I3 Vs. Prostaglandin I2 and Other Series

Structural Distinctions and Their Functional Implications within Prostanoid Series

The fundamental difference between prostanoid series lies in their molecular architecture, which dictates their biological function. wikipedia.org Prostaglandin (B15479496) I2 (PGI2), often simply called prostacyclin, is enzymatically derived from the omega-6 fatty acid, arachidonic acid (AA). wikipedia.orgmybiosource.com In contrast, prostaglandin I3 (PGI3) is synthesized from the omega-3 fatty acid, eicosapentaenoic acid (EPA). wikipedia.orgmybiosource.com

The nomenclature of prostaglandins (B1171923) reflects these structural differences: the letter (e.g., 'I') denotes the configuration of the five-carbon ring, while the numeric subscript indicates the number of double bonds in the two hydrocarbon side chains. wikipedia.org PGI3 possesses an additional double bond compared to PGI2, located at the n-3 position of its carboxylic acid side chain, a direct consequence of its EPA precursor. wikipedia.orgcaymanchem.com

Table 1: Structural and Functional Overview of PGI2 vs. PGI3

| Feature | Prostaglandin I2 (PGI2) | This compound (PGI3) |

|---|---|---|

| Precursor Fatty Acid | Arachidonic Acid (AA) wikipedia.orgmybiosource.com | Eicosapentaenoic Acid (EPA) wikipedia.orgmybiosource.com |

| Fatty Acid Series | Omega-6 wikipedia.org | Omega-3 wikipedia.org |

| Key Structural Feature | Two double bonds in side chains wikipedia.org | Three double bonds in side chains wikipedia.orgcaymanchem.com |

| Primary Functions | Vasodilator, potent inhibitor of platelet aggregation wikipedia.orgnih.gov | Vasodilator, inhibitor of platelet aggregation caymanchem.com |

| Associated Profile | More pro-inflammatory pnas.org | Less inflammatory pnas.orgoup.com |

Differential Potency and Biological Activity of 3-Series versus 2-Series Prostanoids

The biological potency of 3-series prostanoids compared to their 2-series analogues is a subject of detailed scientific investigation. Generally, 3-series prostaglandins are considered to be less biologically active in inflammatory processes than their 2-series counterparts. spandidos-publications.comnii.ac.jp

Research comparing PGI3 and PGI2 has yielded specific insights. In studies using human platelets, PGI3 was found to be as potent an inhibitor of ADP-induced platelet aggregation as PGI2. researchgate.netnih.govkarger.com This suggests an equivalent anti-aggregatory activity in humans. However, this equivalence is not consistent across all species or tissues. In rabbit platelets, PGI3 is reportedly less potent than PGI2, with a twofold higher concentration required to achieve 50% inhibition of aggregation (IC50). nii.ac.jpresearchgate.netkarger.com Furthermore, PGI3 was observed to be a less potent relaxant of isolated coronary arterial strips compared to PGI2. pnas.org

The differential activity extends to other prostanoids in these series. For instance, prostaglandin E3 (PGE3), unlike the potent mitogen PGE2, does not stimulate proliferation in NIH 3T3 fibroblasts. pnas.orgresearchgate.net Moreover, PGE3 is significantly less efficient than PGE2 at inducing the expression of the COX-2 gene and the synthesis of the inflammatory cytokine IL-6 in macrophages. pnas.org This general trend supports the concept that the shift from 2-series to 3-series eicosanoids results in a dampened inflammatory response. oup.com

Table 2: Comparative Potency of 3-Series vs. 2-Series Prostanoids

| Comparison | Finding | Source(s) |

|---|---|---|

| PGI3 vs. PGI2 (Human Platelet Aggregation) | PGI3 is as potent as PGI2. | researchgate.netnih.govkarger.com |

| PGI3 vs. PGI2 (Rabbit Platelet Aggregation) | PGI3 is less potent than PGI2. | nii.ac.jpresearchgate.netkarger.com |

| PGI3 vs. PGI2 (Coronary Artery Relaxation) | PGI3 is less potent than PGI2. | pnas.org |

| PGE3 vs. PGE2 (Mitogenic Activity) | PGE3 is not mitogenic, unlike PGE2. | pnas.orgresearchgate.net |

| PGE3 vs. PGE2 (IL-6 Synthesis Induction) | PGE3 is substantially less efficient than PGE2. | pnas.org |

Impact of Dietary Omega-3 Fatty Acids on Eicosanoid Profile Shift

The balance between 2-series and 3-series prostanoids in the body is heavily influenced by dietary intake of polyunsaturated fatty acids. nih.govcaringsunshine.com Increasing the consumption of omega-3 fatty acids, such as EPA and docosahexaenoic acid (DHA) found in fish oil, leads to their incorporation into the phospholipid membranes of cells involved in inflammatory processes. portlandpress.comnih.gov

This enrichment of EPA in cell membranes creates a competitive environment for the enzymes responsible for eicosanoid synthesis. caringsunshine.com EPA competes directly with arachidonic acid (AA) for the active sites of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. oup.comcaringsunshine.com This competition has a dual effect: it reduces the substrate availability of AA, thereby decreasing the production of 2-series eicosanoids like PGI2 and the pro-inflammatory PGE2, and it simultaneously provides the substrate for the synthesis of 3-series eicosanoids, including PGI3 and PGE3. pnas.orgoup.comcaringsunshine.com

This shift in the eicosanoid profile from pro-inflammatory 2-series to less inflammatory 3-series mediators is a key mechanism behind the observed physiological effects of omega-3s. portlandpress.commcmaster.ca Human studies have provided direct evidence for this metabolic shift, demonstrating the in vivo formation and urinary excretion of PGI3 metabolites following dietary supplementation with fish or fish oil. nih.govsemanticscholar.orgresearchgate.net

Research Models for Comparative Eicosanoid Studies (in vitro and ex vivo)

The comparative study of eicosanoids relies on a variety of sophisticated research models to elucidate their synthesis and function.

In Vitro Models: These laboratory-based models use cell cultures to investigate specific cellular mechanisms.

Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) and fibroblast cell lines (e.g., NIH 3T3) are used to compare the inflammatory and proliferative effects of PGE2 versus PGE3. pnas.org Human cancer cell lines, such as A549 lung cancer cells, have been instrumental in showing that EPA can be converted to PGE3, which can inhibit tumor cell growth. semanticscholar.org

Primary Cells: Washed platelet suspensions isolated from human and rabbit blood are a standard model for directly comparing the anti-aggregatory potency of PGI2 and PGI3. researchgate.netnih.gov

Enzyme Assays: The use of purified or recombinant COX-1 and COX-2 enzymes allows researchers to determine the substrate specificity and efficiency of conversion for AA versus EPA, revealing that COX-1 has a much lower efficiency for EPA compared to AA. semanticscholar.orgnih.gov

Cell Culture Considerations: Research using models like U937 macrophages has highlighted the critical importance of accounting for batch-to-batch variations in eicosanoids present in fetal calf serum (FCS), which can significantly affect experimental reproducibility. mdpi.com

Ex Vivo Models: These models utilize tissues or biological fluids from living organisms, often after a specific intervention like dietary change.

Tissue Incubation: Skeletal muscles, such as the extensor digitorum longus, can be isolated from rats after dietary manipulation and incubated to measure the synthesis and release of prostaglandins, directly linking diet to tissue-level eicosanoid production. nih.gov

Metabolite Analysis: A powerful approach for confirming in vivo synthesis is the analysis of biological fluids. The detection of the major urinary metabolite of PGI3 in human subjects after they have consumed fish oil provides definitive proof of its formation in the body. nih.govresearchgate.net Similarly, analyzing the eicosanoid profiles in serum or plasma from human volunteers before and after omega-3 supplementation quantifies the diet-induced shift. mcmaster.canih.gov

Animal Models: Orthotopic mouse models of cancer, where tumor cells are implanted in the corresponding organ (e.g., lung), allow for the quantification of a wide spectrum of eicosanoids within the tumor microenvironment during disease progression. plos.org

Organ/Tissue Explants: Ex vivo human skin models are valuable for screening the effects of various compounds on inflammatory processes in a system that closely mimics the structure and signaling of human skin. nih.govmdpi.com

Advanced Methodologies for Prostaglandin I3 Research

Extraction and Sample Preparation Techniques for Oxylipin Analysis

Effective sample preparation is a critical first step to remove interfering substances and concentrate the analytes of interest, thereby enhancing the accuracy and sensitivity of subsequent analyses. mdpi.comdmbj.org.rs The primary goals are to eliminate matrix effects and improve detection limits. mdpi.com Common approaches for oxylipin extraction include solid-phase extraction (SPE) and liquid-liquid extraction (LLE), often used in combination to maximize the purification of complex samples. nih.govresearchgate.net

Solid-phase extraction is a widely utilized technique for the selective separation of analytes between a liquid and a solid phase. mdpi.com The process typically involves conditioning the SPE cartridge, loading the sample, washing away impurities, and finally eluting the purified analytes. mdpi.com This method is advantageous for its ability to concentrate analytes, reduce solvent consumption, and minimize sample handling. researchgate.net

For oxylipin analysis, reversed-phase SPE cartridges, such as those with C18 sorbents, are commonly employed. mdpi.comarborassays.com These cartridges retain lipids based on hydrophobic interactions between the aliphatic chains of the oxylipins and the non-polar stationary phase. mdpi.com Additionally, polymeric sorbents with both lipophilic and hydrophilic functional groups, such as the Oasis HLB, allow for the retention of a broader range of lipid metabolites. mdpi.com Anion-exchange polymer-based resins offer another level of selectivity by retaining oxylipins through both hydrophobic and anion-exchange interactions. mdpi.com

The selection of the appropriate SPE sorbent and elution solvents is crucial for achieving high recovery rates for specific oxylipins. For instance, a study optimizing SPE with a C18 cartridge for various oxylipins reported recovery rates exceeding 86% for all tested compounds. mdpi.com

Table 1: Examples of Solid-Phase Extraction Sorbents for Oxylipin Analysis

| Sorbent Type | Brand Examples | Primary Interaction Mechanism | Common Application |

|---|---|---|---|

| Reversed-Phase | Strata C18-E, Chromabond C18, Discovery DSC-8 | Hydrophobic | General oxylipin extraction |

| Polymeric | Strata-X, Oasis HLB | Hydrophobic and Hydrophilic | Broad-spectrum oxylipin retention |

| Anion-Exchange | Strata-X-A, Strata-X-AW, Oasis MAX | Anion-Exchange and Hydrophobic | Selective extraction of acidic oxylipins |

Liquid-liquid extraction is a foundational method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase. mdpi.com It is a widely used technique for the extraction of various lipid classes. mdpi.com While LLE can be effective, it may exhibit lower recoveries for more hydrophilic analytes compared to SPE. nih.gov

In the context of oxylipin analysis, LLE is often employed as an initial clean-up step, frequently followed by SPE for further purification. mdpi.com Different solvent systems can be utilized to optimize the extraction of specific lipids. For example, the Bligh and Dyer method, which uses a chloroform/methanol mixture, is a classic LLE protocol for lipid extraction from tissues. mdpi.com Modifications to this protocol, such as replacing acetone:chloroform with methanol, have been shown to enhance the extraction of eicosanoids and reduce chemical background noise. mdpi.com

Quantitative Analytical Approaches

Following extraction and purification, a variety of sophisticated analytical techniques are available for the precise quantification of prostaglandin (B15479496) I3 and other oxylipins.

Gas chromatography-mass spectrometry has historically been a powerful tool for the analysis of prostaglandins (B1171923). nih.govresearchgate.net This technique involves the separation of volatile compounds in a gas chromatograph followed by their detection and identification by a mass spectrometer. A key requirement for GC-MS analysis of prostaglandins is a chemical derivatization step to convert the non-volatile lipids into more volatile and thermally stable forms. nih.govresearchgate.net

GC-MS has been successfully applied to the study of PGI3. For instance, researchers have used capillary gas chromatography-electron impact mass spectrometry to identify and quantify PGI3 metabolites in human urine following dietary intake of eicosapentaenoic acid (EPA). nih.gov In another study, GC-MS was used to measure the production of PGI3 from EPA in cultured human endothelial cells. nih.gov While effective, the need for derivatization can introduce complexity and potential variability into the analytical workflow. nih.gov

Liquid chromatography-tandem mass spectrometry has emerged as the standard and preferred method for the quantitative analysis of eicosanoids, including prostaglandin I3, in biological samples. dmbj.org.rsnih.govnih.gov This approach offers high sensitivity, specificity, and throughput, and it circumvents the need for the derivatization step required in GC-MS. nih.govnih.gov The combination of liquid chromatography for separation with the detection specificity of tandem mass spectrometry allows for the simultaneous profiling and quantification of numerous oxylipins in a single analysis. nih.gov

The use of electrospray ionization (ESI) in the negative ion mode is particularly well-suited for prostanoids, as their free carboxylic acid moiety readily forms an abundant [M-H]⁻ ion, enabling detection at very low concentrations. nih.gov Multiple reaction monitoring (MRM) assays further enhance the sensitivity and selectivity of LC-MS/MS for targeted quantification. nih.gov Ultra-performance liquid chromatography (UPLC) coupled with MS/MS offers even greater resolving power and reduced analytical run times, significantly increasing throughput. nih.gov

Table 2: Comparison of GC-MS and LC-MS/MS for Prostaglandin Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Derivatization | Required | Not Required |

| Sensitivity | High | Very High |

| Specificity | High | Very High |

| Throughput | Lower | Higher (especially with UPLC) |

| Analyte Scope | Volatile and thermally stable derivatives | Broad range of non-volatile and polar compounds |

Enzyme immunoassays, including the enzyme-linked immunosorbent assay (ELISA), are another method used for the quantification of prostaglandins. core.ac.uklumenlearning.com These assays are based on the principle of competitive binding, where the prostaglandin in a sample competes with a labeled prostaglandin for a limited number of antibody binding sites. weldonbiotech.com The amount of labeled prostaglandin bound is inversely proportional to the concentration of the unlabeled prostaglandin in the sample. weldonbiotech.com

While EIAs can be highly sensitive, a significant limitation is the potential for cross-reactivity. gyrosproteintechnologies.com Antibodies developed for a specific prostaglandin may also bind to other structurally similar molecules, leading to inaccurate quantification and false-positive results. gyrosproteintechnologies.comlibretexts.org For example, an EIA for prostaglandin E2 (PGE2) may show cross-reactivity with prostaglandin E1 (PGE1) and other related compounds. weldonbiotech.com Therefore, it is crucial to carefully validate the specificity of any immunoassay and consider the potential for interference from other prostanoids, especially when analyzing complex biological samples. nih.gov

In Vitro and Ex Vivo Assay Systems for Functional Assessment

Advanced research into the biological activities of this compound (PGI3) relies on a variety of specialized in vitro and ex vivo assay systems. These methodologies are crucial for elucidating its functional effects at the cellular and tissue levels, particularly in the context of vascular biology and inflammation.

Platelet Aggregation Assays

Platelet aggregation assays are fundamental in vitro tools for quantifying the anti-thrombotic potential of compounds like PGI3. These assays measure the ability of a substance to inhibit the clumping of platelets, a critical event in thrombus formation. Experiments are typically performed using suspensions of washed platelets prepared from blood anticoagulated with trisodium (B8492382) citrate (B86180) solution. nih.govresearchgate.net Aggregation is induced by an agonist, most commonly adenosine (B11128) diphosphate (B83284) (ADP), and the inhibitory effect of the prostaglandin is measured. nih.govresearchgate.net

Research comparing PGI3 to its more extensively studied counterpart, prostacyclin (PGI2), has yielded significant insights. In studies using human platelets, PGI3 was found to be as potent an inhibitor of ADP-induced platelet aggregation as PGI2. nih.govresearchgate.net However, species-specific differences have been observed. On rabbit platelets, PGI3 was found to be less potent than PGI2, with an IC50 value (the concentration causing 50% inhibition of aggregation) approximately twofold higher than that of PGI2. nih.gov This suggests potential differences in the structure or function of prostacyclin receptors between the species. nih.gov The rank order of agonist potency can differ between species, highlighting that prostacyclin receptors in rabbits may be pharmacologically distinct from those in humans. nih.govresearchgate.net

| Prostaglandin | Species | IC50 (nM) for ADP-Induced Aggregation |

| This compound (PGI3) | Rabbit | 10.2 ± 1.6 |

| Prostaglandin I2 (PGI2) | Rabbit | ~5.1 (calculated twofold lower than PGI3) |

| This compound (PGI3) | Human | Potency equivalent to PGI2 |

| Prostaglandin I2 (PGI2) | Human | Potency equivalent to PGI3 |

This table presents comparative data on the concentration of this compound and Prostaglandin I2 required to cause 50% inhibition (IC50) of ADP-induced platelet aggregation in different species, based on findings from cited research. nih.gov

Endothelial Cell Migration Studies

Endothelial cell migration is a critical process in angiogenesis, wound healing, and the maintenance of vascular integrity. While direct studies focusing exclusively on the effect of PGI3 on endothelial cell migration are limited, the methodologies employed for studying the closely related PGI2 provide the established framework for such investigations.

These studies typically use in vitro models such as the Boyden chamber assay or scratch/wound healing assays. Human lung microvascular endothelial cells (HLMVECs) are a common cell type used. nih.gov In these assays, a chemoattractant is used to stimulate cell movement, and the effect of prostaglandins on this migration is quantified. For instance, research on PGI2 has shown it can markedly attenuate the migration of certain immune cells, an effect mediated through the prostacyclin (IP) receptor and subsequent activation of adenylyl cyclase. nih.gov

Furthermore, studies on other prostaglandins like PGE2 have utilized human brain endothelial cells (HBECs) to explore migration mechanisms. plos.org These investigations have shown that PGE2 can induce migration through signaling pathways involving Rho-Kinase-II (ROCK II) and myosin light chain (MLC) phosphorylation, leading to F-actin polymerization and cell movement. plos.org Genetic interference studies using siRNA to silence specific proteins in the pathway are also employed to confirm their role in prostaglandin-induced migration. plos.org It is hypothesized that similar established methodologies could be applied to precisely determine the specific role of PGI3 in endothelial cell migration.

Cell Culture Models for Eicosanoid Production and Response

Cell culture models are indispensable for studying the biosynthesis of PGI3 and the cellular responses it elicits. Cultured human endothelial cells, particularly those derived from umbilical veins, are a primary model for investigating the production of prostacyclins. nih.gov These models allow for controlled experiments to explore the interactions between different fatty acid precursors.

The RAW 264.7 murine macrophage cell line is another widely used model for studying eicosanoid production, particularly in the context of inflammation. nih.gov While often used to study prostaglandins like PGE2, these models are valuable for general investigations into the biochemical pathways and regulation of eicosanoid synthesis following various stimuli. nih.gov

| Fatty Acid Condition | PGI3 Production from EPA | PGI2 Production from AA |

| EPA alone | Baseline | Not Applicable |

| AA alone | Not Applicable | Baseline |

| EPA + AA (low AA/EPA ratio) | Markedly Increased | Decreased |

| EPA + AA (high AA/EPA ratio) | Highly Increased | Inhibition Suppressed |

This table summarizes the interactive effects of eicosapentaenoic acid (EPA) and arachidonic acid (AA) on the production of this compound (PGI3) and Prostaglandin I2 (PGI2) in cultured human endothelial cells, as described in the literature. nih.gov

Future Perspectives and Unexplored Avenues in Prostaglandin I3 Research

Elucidating Novel Biological Roles and Mechanisms

While the primary recognized role of Prostaglandin (B15479496) I3 is its potent inhibition of platelet aggregation, comparable to that of PGI2 in humans, the full spectrum of its biological functions is far from understood. nih.govnih.gov Future research is poised to uncover novel roles beyond hemostasis and vasodilation. The mechanism of action for its anti-aggregatory effects involves the stimulation of platelet adenylate cyclase, leading to an increase in cyclic AMP (cAMP), a key intracellular signaling molecule. nih.gov

A significant area for investigation is the differential effects of PGI3 compared to PGI2 in various cell types. For instance, while PGI3 effectively inhibits platelet aggregation, it has been shown to be inefficient at inducing the UCP1 gene, which is involved in the "browning" of adipocytes, a process where PGI2 is active. researchgate.net This suggests a divergence in their roles in metabolic regulation and energy expenditure that warrants deeper exploration. Further studies are needed to elucidate the signaling pathways PGI3 modulates in different tissues, such as its effects as a coronary relaxant and its potential influence on inflammatory processes, which may differ from those of other prostanoids. nih.gov The finding that PGI3's potency can vary between species, as seen in comparisons between human and rabbit platelets, points to pharmacological differences in prostacyclin receptors, highlighting a need to characterize these receptor interactions more thoroughly. nih.gov

Investigation of Prostaglandin I3 Analogues and Modulators

The therapeutic potential of prostacyclins has been demonstrated by the clinical use of stable PGI2 analogues, such as iloprost (B1671730) and treprostinil, for conditions like pulmonary arterial hypertension. nih.govcvpharmacology.com A major unexplored avenue in PGI3 research is the development and investigation of its own stable analogues. The inherent chemical instability of PGI3, similar to PGI2, complicates research and limits its potential therapeutic application. wikipedia.orgresearchgate.net Discrepancies in research findings regarding the comparative effects of PGI2 and PGI3 have been partly attributed to the use of stabilized PGI2 analogues while similar stable analogues for PGI3 were unavailable. researchgate.net

Creating synthetic, stable PGI3 analogues would be a critical step forward, enabling more reliable and in-depth studies of its biological functions and receptor interactions. Furthermore, research into modulators of PGI3 synthesis and signaling is crucial. This includes understanding how dietary intake of EPA influences the endogenous production of PGI3 and how this production is modulated by enzymes like cyclooxygenase (COX) and prostacyclin synthase. caringsunshine.comsciencedaily.com Investigating specific prostanoid receptor agonists and antagonists that can differentiate between PGI2 and PGI3 signaling pathways could unlock new therapeutic strategies. researchgate.net

Integration into Systems Biology Approaches for Comprehensive Eicosanoid Understanding

This compound does not act in isolation; it is part of a complex and interconnected network of lipid mediators known as eicosanoids. rndsystems.comrndsystems.com A complete understanding of PGI3's function can only be achieved through its integration into systems biology models of the entire eicosanoid metabolic pathway. This "eicosanoid-ome" is characterized by intricate crosstalk and competition between the metabolic pathways originating from omega-3 (like EPA) and omega-6 (like AA) fatty acids. caringsunshine.com

For example, EPA can compete with AA for the same cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory 2-series prostaglandins (B1171923) and thromboxanes. sciencedaily.com Interestingly, research has also shown that in certain cellular contexts, AA can paradoxically increase the production of PGI3 from EPA, highlighting the complex regulatory interactions at the enzyme level. nih.gov Systems biology approaches, utilizing genomics, proteomics, and metabolomics, can help map these interactions. The identification of gene sets involved in eicosanoid metabolism, including enzymes like prostaglandin I2 synthase (PTGIS) and receptors like the prostaglandin I2 receptor (PTGIR), provides a foundation for building comprehensive computational models to predict how shifts in this network affect physiological and pathological states. maayanlab.cloud

Understanding Context-Dependent Biological Responses and Specificity

The biological effects of prostaglandins are often highly dependent on the specific cellular and tissue context. researchgate.net Future research must focus on delineating the context-dependent responses to PGI3. Evidence already points to this specificity; PGI3 is as potent as PGI2 in inhibiting human platelet aggregation but shows different efficacy in rabbit platelets, suggesting species-specific receptor pharmacology. nih.gov

Moreover, the functional outcome of PGI3 signaling is likely determined by the balance with other eicosanoids, particularly the pro-aggregatory thromboxane (B8750289) A2 (TXA2). wikipedia.org The nutritional state of an individual, which dictates the availability of precursor fatty acids like EPA and AA, provides another critical context that influences the amount of PGI3 produced and its subsequent biological impact. nih.gov A key finding that underscores this context-dependency is the differential activity of PGI3 and PGI2 on platelet aggregation versus adipocyte gene expression. researchgate.net This highlights that even within the same organism, PGI3's effects are not uniform across all cell types, and its specificity must be investigated on a tissue-by-tissue and response-by-response basis.

| Biological Response | This compound (from EPA) | Prostaglandin I2 (from AA) | Reference |

|---|---|---|---|

| Inhibition of Human Platelet Aggregation | Potent inhibitor, as effective as PGI2 | Potent inhibitor | nih.govnih.gov |

| Inhibition of Rabbit Platelet Aggregation | Effective, but two-fold less potent than PGI2 | Potent inhibitor | nih.gov |

| Induction of UCP1 Gene in Adipocytes | Inefficient | Active | researchgate.net |

| Coronary Relaxation | Potent relaxant | Potent relaxant | nih.gov |

Research Gaps and Challenges in this compound Research

Despite its potential importance, research into this compound is hampered by several significant gaps and challenges. A primary obstacle is the limited body of research; data on its effects are described as scanty, particularly concerning its activity in different species and a wide range of human tissues. nih.govresearchgate.net

Key challenges that need to be addressed include:

Chemical Instability: Like PGI2, PGI3 is an unstable molecule, which makes it difficult to work with experimentally and complicates the interpretation of results. wikipedia.orgresearchgate.net

Lack of Research Tools: There is a pressing need for the development of specific and stable PGI3 analogues to facilitate more accurate and reproducible research. The absence of these tools is a major barrier to progress. researchgate.net

Complex Pharmacology: A clearer and more detailed understanding of the pharmacology of PGI3 and its precursor, EPA, is required to identify specific therapeutic targets and to understand its role in health and disease. researchgate.net

Elucidating the Eicosanoid Network: The intricate and competitive interactions within the broader eicosanoid metabolic pathway are not fully mapped. Untangling the specific contribution of PGI3 within this complex network remains a significant scientific challenge. nih.gov

Unexplored Biological Roles: The functions of PGI3 beyond its well-documented anti-platelet effects are largely unknown. Extensive research is needed to explore its potential roles in inflammation, metabolic regulation, immunology, and various disease states.

Addressing these research gaps is essential for fully harnessing the potential of this compound and its pathway for future therapeutic interventions.

Q & A

Q. What experimental approaches are used to study the biosynthesis of prostaglandin I3 (PGI3) in vitro?

PGI3 is synthesized from eicosapentaenoic acid (EPA) via cyclooxygenase (COX) and prostacyclin synthase. To study this pathway:

- Precursor tracing : Incubate endothelial cells with isotopically labeled EPA and quantify intermediates using LC-MS/MS .

- Enzyme inhibition assays : Use COX inhibitors (e.g., aspirin) to confirm enzyme specificity in PGI3 production .

- Hydrolysis product analysis : Monitor δ17-6-keto-PGF1α (stable metabolite of PGI3) via ELISA or mass spectrometry to infer PGI3 stability .

Q. How does PGI3 differ functionally from PGI2, and what methods validate these differences?

PGI3 and PGI2 share similar platelet-inhibitory and vasodilatory effects but differ in precursor origins (EPA vs. arachidonic acid) and stability. Validation methods include:

- Platelet aggregation assays : Compare dose-dependent inhibition of ADP-induced aggregation using purified PGI3 and PGI2 .

- Half-life measurements : Quantify degradation rates in physiological buffers via UV-spectroscopy or bioactivity assays .

- Receptor binding studies : Use radiolabeled ligands to assess affinity for the IP receptor in vascular smooth muscle cells .

Advanced Research Questions

Q. How can researchers address contradictions in reported PGI3 stability across experimental models?

Discrepancies often arise from variations in sample handling or assay conditions. Methodological solutions:

- Standardized protocols : Predefine buffer composition (pH, temperature) and use antioxidants (e.g., glutathione) to minimize degradation .

- Cross-model validation : Compare stability in human plasma vs. cell culture media using parallel LC-MS/MS and bioactivity assays .

- Meta-analysis : Apply network meta-analysis (NMA) frameworks to synthesize data from heterogeneous studies, as demonstrated in prostaglandin clinical trials .

Q. What advanced statistical methods are suitable for analyzing PGI3's dose-response variability in preclinical studies?

- Mixed-effects modeling : Account for inter-individual variability in animal models by including random effects for subjects and fixed effects for dosage .

- Bayesian hierarchical models : Estimate posterior distributions for EC50 values when data are sparse or noisy .

- Sensitivity analysis : Test robustness of conclusions to outliers using bootstrapping or Monte Carlo simulations .

Q. How can interactions between PGI3 and thromboxane pathways be systematically investigated?

- Co-incubation experiments : Stimulate platelets with thromboxane A2 (TXA2) analogs and measure PGI3’s inhibitory effects via serotonin release assays .

- Gene knockout models : Use TXA2 synthase-deficient mice to isolate PGI3-specific effects on vascular tone .

- Metabolomic profiling : Quantify TXB2 (stable TXA2 metabolite) and δ17-6-keto-PGF1α in tandem to assess pathway crosstalk .

Q. What methodologies optimize the synthesis and characterization of PGI3 analogs for enhanced stability?

- Stereoselective synthesis : Employ chiral catalysts to ensure correct configuration of the cyclopentane ring, critical for bioactivity .

- Stabilization strategies : Introduce fluorine atoms at degradation-prone sites (e.g., C9-C11) and validate stability via accelerated aging tests .

- Comprehensive characterization : Use NMR, HPLC, and high-resolution mass spectrometry to confirm purity and structural integrity .

Q. How should researchers design cross-species studies to evaluate PGI3's translational potential?

- Comparative pharmacokinetics : Administer PGI3 to murine and primate models, measuring plasma half-life and metabolite profiles .

- Organ-on-chip models : Use microfluidic systems with human endothelial cells to simulate vascular responses without interspecies variability .

- Ethical alignment : Follow institutional guidelines for animal use and prioritize in vitro models where feasible .

Q. Methodological Resources

- Synthesis & Characterization : Follow IUPAC guidelines for compound naming and report spectral data comprehensively .

- Data Analysis : Use tools like R or Python for network meta-analysis and mixed-effects modeling .

- Ethical Compliance : Obtain IRB approval for human tissue studies and adhere to ARRIVE guidelines for animal research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.